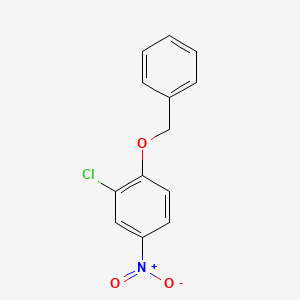

4-Benzyloxy-3-chloronitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGQYXJMQHAREQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308874 | |

| Record name | 4-Benzyloxy-3-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50508-54-8 | |

| Record name | 50508-54-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Benzyloxy-3-chloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Benzyloxy-3-chloronitrobenzene chemical properties

An In-depth Technical Guide to 4-Benzyloxy-3-chloronitrobenzene: Properties, Synthesis, and Applications in Chemical Research

Abstract

This compound is a substituted aromatic compound of significant interest in the field of organic synthesis. Characterized by a benzene ring functionalized with benzyloxy, chloro, and nitro groups, this molecule serves as a versatile intermediate in the construction of more complex chemical entities, particularly within the pharmaceutical and materials science sectors. Its strategic combination of functional groups allows for a range of chemical transformations, most notably the reduction of the nitro group to an amine, which opens pathways to a diverse array of bioactive molecules and chemical scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, details validated synthetic methodologies and the mechanistic principles behind them, explores its key chemical reactions, and discusses its applications in research and drug development. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Compound Identification and Structure

This compound is an organic compound whose structure is key to its reactivity and utility. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating potential of the benzyloxy ether linkage, creates a unique electronic profile that dictates its chemical behavior.

Table 1: Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(Benzyloxy)-2-chloro-4-nitrobenzene[1] |

| Synonyms | This compound, 2-chloro-4-nitro-1-phenylmethoxybenzene[1] |

| CAS Number | 50508-54-8[1][2][3] |

| Molecular Formula | C₁₃H₁₀ClNO₃[1][2] |

| Molecular Weight | 263.68 g/mol [1][2][4] |

// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes O_benzyloxy [label="O", fontcolor="#EA4335"]; CH2 [label="CH₂"]; C_benzyl_ring [label="", shape=point, width=0]; // Phenyl group attachment point Cl [label="Cl", fontcolor="#34A853"]; N [label="N", fontcolor="#4285F4"]; O1_nitro [label="O", fontcolor="#EA4335"]; O2_nitro [label="O⁻", fontcolor="#EA4335"]; plus [label="+", pos="1.4,1.1!", fontcolor="#4285F4"];

// Benzene ring edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent edges C1 -- O_benzyloxy; O_benzyloxy -- CH2; CH2 -- C_benzyl_ring; C2 -- Cl; C4 -- N; N -- O1_nitro [style=double]; N -- O2_nitro;

// Phenyl group (represented as a node for simplicity) benzyl_ring [label="Ph", pos="3.5,0.2!", shape=circle, style=dashed]; C_benzyl_ring -- benzyl_ring [style=invis];

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; O_benzyloxy [pos="0,2!"]; CH2 [pos="1.2,2!"]; C_benzyl_ring [pos="2.2,2!"]; Cl [pos="-1.74,1!"]; N [pos="0,-2!"]; O1_nitro [pos="-0.8,-2.5!"]; O2_nitro [pos="0.8,-2.5!"];

}

Caption: Chemical structure of this compound.Physicochemical and Spectroscopic Properties

The physical properties of this compound are consistent with a substituted aromatic nitro compound of its molecular weight. It is a solid at room temperature with a relatively high melting point and low solubility in water.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical State | Solid, Crystalline Powder | [5][6] |

| Appearance | Light yellow | [5] |

| Melting Point | 115-119 °C | [3][4] |

| Boiling Point | 403.2 °C at 760 mmHg | [4] |

| Density | 1.332 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ether, and hot ethanol. | [4][6] |

| Flash Point | 197.6 °C |[4] |

Spectroscopic Profile

While specific spectral data requires experimental acquisition, the expected spectroscopic characteristics can be inferred from the molecule's structure:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the main benzene ring and the benzyl group, as well as a characteristic singlet for the methylene (-CH₂-) protons of the benzyloxy group. The aromatic region would be complex due to the substitution pattern.

-

¹³C NMR: The spectrum would display 13 unique carbon signals, corresponding to each carbon atom in the asymmetric molecule. Key signals would include those for the carbon atoms attached to the oxygen, chlorine, and nitro groups.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be visible for the N-O stretching of the nitro group (typically strong bands around 1520 cm⁻¹ and 1340 cm⁻¹), C-O-C stretching of the ether linkage, C-Cl stretching, and C=C stretching of the aromatic rings.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 263, with a characteristic M+2 peak at m/z 265 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely include the loss of the benzyl group and the nitro group.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the high activation of the benzene ring by the strongly electron-withdrawing nitro group.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

This synthesis involves the displacement of a fluoride ion from 3-chloro-4-fluoronitrobenzene by the benzyl alcoholate anion.[7]

Causality Behind Experimental Choice: The choice of 3-chloro-4-fluoronitrobenzene as a starting material is deliberate. The nitro group, being para to the fluorine atom, strongly activates the ring towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic, despite the C-F bond being strong.

// Nodes start1 [label="3-Chloro-4-fluoronitrobenzene", shape=oval, style=filled, fillcolor="#F1F3F4"]; start2 [label="Benzyl Alcohol", shape=oval, style=filled, fillcolor="#F1F3F4"]; reagent [label="Base (e.g., K₂CO₃, NaH)\nin Solvent (e.g., DMF, THF)", shape=box, style=filled, fillcolor="#F1F3F4"]; reaction [label="SₙAr Reaction\n(Heating)", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup\n& Extraction", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", shape=egg, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start1 -> reaction; start2 -> reaction; reagent -> reaction; reaction -> workup; workup -> purification; purification -> product; }

Caption: General workflow for the SₙAr synthesis of the title compound.Detailed Experimental Protocol (Illustrative)

-

Preparation: To a solution of benzyl alcohol (1.1 equivalents) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents). Stir the mixture at room temperature for 20-30 minutes to form the potassium benzylate nucleophile.

-

Reaction: Add 3-chloro-4-fluoronitrobenzene (1.0 equivalent) to the mixture.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its potential for further chemical transformation, making it a valuable building block for more complex molecules.

Reduction of the Nitro Group

The most significant reaction of this compound is the reduction of the nitro group to a primary amine, yielding 4-benzyloxy-3-chloroaniline . This transformation is a cornerstone of its utility in drug development, as anilines are precursors to a vast number of heterocyclic and functionalized structures.

Causality Behind Reagent Choice:

-

Tin(II) Chloride (SnCl₂/HCl): A classic and reliable method that works well for many nitroarenes. It is effective but produces tin waste that requires careful disposal.

-

Iron/Acetic Acid (Fe/CH₃COOH) or Fe/HCl: A cost-effective and common industrial method (Bechamp reduction).[8] It is generally high-yielding and environmentally safer than other metal-acid systems.

-

Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method, producing only water as a byproduct. However, care must be taken, as the benzyl C-O bond can sometimes be cleaved under harsh hydrogenation conditions (hydrogenolysis).

// Nodes start [label="4-Benzyloxy-3-\nchloronitrobenzene", style=filled, fillcolor="#F1F3F4"]; product [label="4-Benzyloxy-3-\nchloroaniline", style=filled, fillcolor="#F1F3F4"]; next_step [label="Further Functionalization\n(e.g., Amide Coupling,\nCyclization Reactions)", shape=ellipse, style="filled,dashed", fillcolor="#FFFFFF"];

// Edges start -> product [label="[H]\n(e.g., Fe/HCl, SnCl₂, H₂/Pd-C)"]; product -> next_step [style=dashed, color="#5F6368"]; }

Caption: Key reductive transformation of this compound.Detailed Experimental Protocol: Nitro Group Reduction (Illustrative)

-

Setup: Suspend this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Reagent Addition: Add concentrated hydrochloric acid, followed by portion-wise addition of tin(II) chloride dihydrate (3-4 equivalents) while stirring. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Neutralization: Cool the reaction mixture and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (~8-9). A precipitate of tin salts will form.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 4-benzyloxy-3-chloroaniline can be purified by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a critical intermediate. Its derivatives, particularly the corresponding aniline, are scaffolds for a variety of targets.

-

Pharmaceutical Scaffolds: The resulting 4-benzyloxy-3-chloroaniline is a valuable precursor in medicinal chemistry.[9] The aniline moiety can be readily acylated, alkylated, or used in cyclization reactions to form heterocycles, which are prevalent in drug molecules.

-

Bioactive Pharmacophores: The benzyloxy group itself is a recognized pharmacophore in various drug classes. For instance, benzyloxy chalcone motifs have been investigated as potent and selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases.[10] The presence of this group in the intermediate allows for its incorporation into final drug candidates.

-

Dye and Material Synthesis: Derivatives of chloronitrobenzenes are widely used as intermediates in the synthesis of dyes, pigments, and rubber chemicals.[6][11][12] While specific applications for this particular molecule are less documented, its structural motifs are relevant to these fields.

Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) should always be consulted, the following guidelines are based on structurally related chemicals.[5][13][14][15]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

-

Conclusion

This compound is a strategically designed chemical intermediate whose value is realized through its subsequent chemical transformations. Its synthesis via nucleophilic aromatic substitution is efficient and well-understood. The compound's true utility is unlocked through the reduction of its nitro group, providing access to the versatile 4-benzyloxy-3-chloroaniline intermediate. This pathway makes it a significant building block for researchers in organic synthesis and medicinal chemistry, enabling the construction of novel and complex molecules for a wide range of scientific applications. Proper handling and adherence to safety protocols are essential when working with this and related nitroaromatic compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Oxford Lab Chem. material safety data sheet - ortho chloro nitro benzene (oncb). [Link]

-

IARC Publications. 2-CHLORONITROBENZENE, 3-CHLORONITROBENZENE, AND 4-CHLORONITROBENZENE. [Link]

-

Quora. Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. [Link]

-

NCBI Bookshelf. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]

-

NCBI Bookshelf. Exposure Data - Some nitrobenzenes and other industrial chemicals. [Link]

-

Wikipedia. 3-Nitrochlorobenzene. [Link]

-

National Institutes of Health (NIH). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

Sources

- 1. This compound | C13H10ClNO3 | CID 308509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 4-BENZYLOXY-3-CHLORO NITROBENZENE 97 | 50508-54-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 4-Chloronitrobenzene | 100-00-5 [chemicalbook.com]

- 7. 4-BENZYLOXY-3-CHLORO NITROBENZENE 97 synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Exposure Data - Some nitrobenzenes and other industrial chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. oxfordlabchem.com [oxfordlabchem.com]

4-Benzyloxy-3-chloronitrobenzene CAS number 50508-54-8

An In-Depth Technical Guide to 4-Benzyloxy-3-chloronitrobenzene (CAS No. 50508-54-8)

Authored by Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis. It provides an in-depth exploration of this compound, covering its synthesis, chemical properties, reactivity, and critical applications as a synthetic intermediate.

Core Compound Identification and Physicochemical Properties

This compound is an aromatic ether derivative that serves as a valuable building block in organic chemistry. Its structure features a benzene ring substituted with a benzyloxy group, a chlorine atom, and a nitro group, leading to specific reactivity patterns that are useful in multi-step syntheses.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 50508-54-8 | [1][2][3] |

| IUPAC Name | 1-(Benzyloxy)-2-chloro-4-nitrobenzene | [1] |

| Synonyms | 2-Chloro-4-nitro-1-phenylmethoxybenzene, 4-Benzyloxy-3-chloro-nitrobenzene | [1] |

| Molecular Formula | C₁₃H₁₀ClNO₃ | [1][3] |

| Molecular Weight | 263.68 g/mol | [1][3] |

| Melting Point | 115-119 °C | [2][3] |

| Boiling Point | 403.2 °C at 760 mmHg | [3] |

| Density | 1.332 g/cm³ | [3] |

| Flash Point | 197.6 °C | [3][4] |

| XLogP3 | 4.4 | [3] |

| Appearance | Off-white crystalline solid (typical) | [5] |

Strategic Synthesis Methodologies

The synthesis of this compound can be approached via two primary, mechanistically distinct pathways. The choice of method often depends on the availability and cost of starting materials.

Pathway A: Williamson Ether Synthesis

This classical and robust method involves the Sₙ2 reaction between the phenoxide of 2-chloro-4-nitrophenol and a benzyl halide (e.g., benzyl bromide or benzyl chloride).[6][7] The reaction's success hinges on the generation of a potent nucleophile (the phenoxide) by deprotonating the weakly acidic phenolic hydroxyl group with a suitable base. The electron-withdrawing nitro group enhances the acidity of the phenol, facilitating its deprotonation.

Causality Behind Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) is sufficient to deprotonate the nitrophenol without promoting side reactions.[6]

-

Solvent: A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal as it solvates the cation of the base while leaving the phenoxide nucleophile highly reactive.[6][8]

-

Alkylating Agent: Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of bromide, resulting in faster reaction kinetics.

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Core Reactivity and Strategic Transformation

The most significant and widely documented reaction of this compound is the selective reduction of its nitro group to an amine. This transformation yields 4-benzyloxy-3-chloroaniline ,[9] a highly valuable intermediate in medicinal chemistry. [10]

Reduction of the Nitro Group

The conversion of the nitroaromatic to an aniline is a cornerstone transformation in the synthesis of pharmaceuticals. For this specific substrate, several methods are reported, but reduction with stannous chloride (SnCl₂) is highlighted for its safety, convenience, and suitability for large-scale synthesis. [5][10][11] Self-Validating Protocol: SnCl₂ Reduction This protocol is designed to be self-validating by including in-process checks (TLC/HPLC) to ensure complete conversion before proceeding to work-up, thereby guaranteeing high yield and purity.

-

Apparatus Setup: Equip a 3-necked round-bottom flask with an overhead stirrer, a reflux condenser, and a thermocouple for temperature monitoring.

-

Reagent Preparation: In the flask, combine tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4 eq.), ethanol, and concentrated hydrochloric acid. Stir and heat the mixture to approximately 70 °C until a clear solution is obtained. [5]3. Substrate Addition: Add this compound (1 eq.) to the hot solution portion-wise, maintaining a gentle reflux throughout the addition. The use of multiple small portions helps control the exotherm of the reaction. [5]4. Reaction Monitoring: After the addition is complete, maintain the reflux for 1.5-2 hours. The reaction progress must be monitored by TLC or HPLC to confirm the complete consumption of the starting material. [5]This step is critical to prevent contamination of the product with unreacted nitro compound.

-

Product Isolation & Work-up:

-

Cool the reaction mixture to room temperature. The product will precipitate as its hydrochloride salt.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid thoroughly with water to remove any residual tin salts. [5] * The resulting 4-benzyloxy-3-chloroaniline hydrochloride can be used directly or neutralized with a base (e.g., NaHCO₃) to yield the free amine.

-

-

Purity Validation: The final product's purity should be confirmed by NMR and melting point analysis. This method reliably produces the aniline in high yield (>90%) and purity, free of tin residues. [5][10] Causality Behind Experimental Choices:

-

SnCl₂/HCl: This system is a classic and effective reducing agent for aromatic nitro groups. It is particularly advantageous because it operates under conditions that do not cleave the benzyl ether or the aryl chloride, demonstrating excellent chemoselectivity. [5]* Ethanol/Water Solvent System: Provides good solubility for the reactants and facilitates a smooth reaction. The addition of water during workup helps precipitate the product salt while keeping tin salts in solution. [5]

Caption: Selective Reduction of the Nitro Group.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but is a critical intermediate. Its value lies in its conversion to 4-benzyloxy-3-chloroaniline.

-

Scaffold for Bioactive Molecules: 4-Benzyloxy-3-chloroaniline has been frequently utilized as a key building block in the synthesis of compounds investigated as potential anti-cancer, anti-diabetes, and anti-viral agents. [10]* Introduction of the Benzyloxy Pharmacophore: The benzyloxy moiety is a recognized pharmacophore present in various approved drugs, such as Safinamide, an MAO-B inhibitor. [12]The use of this compound provides a direct route to incorporate this structural feature, which can be crucial for modulating a compound's pharmacokinetic (ADME) profile and target engagement. [12]

Predicted Spectroscopic Signature

While raw spectral data requires experimental acquisition, the expected spectroscopic characteristics can be reliably predicted from the molecule's structure. These predictions are vital for reaction monitoring and product characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | ~7.3-7.5 ppm: Multiplet, 5H (protons of the benzyl ring). ~8.1-8.3 ppm: A set of signals (doublet, doublet of doublets), 3H (protons on the nitro-substituted ring). ~5.2 ppm: Singlet, 2H (benzylic -O-CH₂- protons). The exact shifts and coupling patterns depend on the solvent. |

| ¹³C NMR | ~155-160 ppm: Carbon attached to the ether oxygen. ~140-150 ppm: Carbons attached to the nitro group and the benzyl ring ipso-carbon. ~110-130 ppm: Aromatic carbons. ~71 ppm: Benzylic -O-CH₂- carbon. Expect a total of 11-13 distinct signals depending on symmetry. |

| IR (Infrared) | ~1520 & 1340 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂). ~1250 cm⁻¹: C-O-C ether stretching. ~1100 cm⁻¹: C-Cl stretching. ~3100-3000 cm⁻¹: Aromatic C-H stretching. |

| MS (Mass Spec) | m/z 263/265: Molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio, which is the characteristic isotopic signature for a compound containing one chlorine atom. |

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care in a laboratory setting.

-

General Precautions: Handle in a well-ventilated place, preferably a fume hood. [3]Avoid formation of dust and aerosols. [3]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area. [3][13]* Toxicity: While specific toxicity data for this compound is not widely published, related compounds like dichloronitrobenzenes are known to be toxic irritants. [14]It is prudent to treat this compound with similar caution. Always consult the full Material Safety Data Sheet (MSDS) from the supplier before use. [15]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Request PDF. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. Retrieved from [Link]

-

Catalyst Education. (2020). Nucleophilic Aromatic Substitution. Homework For You. Retrieved from [Link]

-

ChemIndex. (n.d.). 1-(benzyloxy)-2-chloro-4-nitrobenzene. Retrieved from [Link]

-

ChemIndex. (n.d.). 1-(benzyloxy)-2-chloro-4-nitrobenzene. Retrieved from [Link]

-

ChemIndex. (n.d.). 1-(benzyloxy)-2-chloro-4-nitrobenzene. Retrieved from [Link]

-

Chegg. (2021). Data And Report Submission - Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chegg. (2020). Nucleophilic Aromatic Substitution Reaction of 3,4 Dichloronitrobenzene. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. YouTube. Retrieved from [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). The Williamson Ether Synthesis. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-benzyloxy-3-chloroaniline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

-

Filo. (2024). ¹H NMR spectrum of 4-Chloronitrobenzene. Retrieved from [Link]

-

Quora. (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exposure Data. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. Retrieved from [Link]

-

IARC Publications. (n.d.). 4-chloronitrobenzene. Retrieved from [Link]

-

ResearchGate. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-chloro-3-nitrobenzenesulfonic acid. Retrieved from [Link]

- Samsonowicz, M., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Journal of Molecular Structure.

-

Sciencemadness.org. (2016). 4-Nitrochlorobenzene synhtesis. Retrieved from [Link]

-

Quora. (2018). Does the presence of Nitro group at the meta position of chlorobenzene decrease the reactivity of the aromatic ring.... Retrieved from [Link]

-

Sudevan, S. T., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. Retrieved from [Link]

Sources

- 1. This compound | C13H10ClNO3 | CID 308509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-BENZYLOXY-3-CHLORO NITROBENZENE 97 | 50508-54-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 50508-54-8 | 1-(benzyloxy)-2-chloro-4-nitrobenzene [chemindex.com]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. PubChemLite - 4-benzyloxy-3-chloroaniline (C13H12ClNO) [pubchemlite.lcsb.uni.lu]

- 10. quod.lib.umich.edu [quod.lib.umich.edu]

- 11. researchgate.net [researchgate.net]

- 12. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vibrantpharma.com [vibrantpharma.com]

- 14. homeworkforyou.com [homeworkforyou.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to 4-Benzyloxy-3-chloronitrobenzene: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-chloronitrobenzene is a substituted aromatic compound of significant interest in organic synthesis, particularly as a key intermediate in the preparation of various pharmaceutical agents and dyestuffs. Its molecular architecture, featuring a benzyloxy group, a chloro substituent, and a nitro group on a benzene ring, provides a versatile platform for a range of chemical transformations. This guide offers a comprehensive overview of its molecular structure, nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in drug development.

Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 1-(benzyloxy)-2-chloro-4-nitrobenzene .[1] It is also commonly referred to as 2-chloro-4-nitro-1-phenylmethoxybenzene .[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(benzyloxy)-2-chloro-4-nitrobenzene |

| CAS Number | 50508-54-8[1] |

| Molecular Formula | C₁₃H₁₀ClNO₃[1] |

| Molecular Weight | 263.68 g/mol [2] |

| Synonyms | This compound, 2-chloro-4-nitro-1-phenylmethoxybenzene |

Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with three different functional groups. The spatial arrangement and electronic nature of these substituents dictate the molecule's reactivity and physical properties.

Figure 1: 2D structure of this compound.

The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The chlorine atom is also an electron-withdrawing group via induction but a weak deactivator. The benzyloxy group (-OCH₂Ph) is an electron-donating group through resonance, which can influence the regioselectivity of certain reactions.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 115-119 °C | |

| XLogP3-AA (Predicted) | 3.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents like acetonitrile. | Inferred from synthesis protocols |

Synthesis and Manufacturing

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. A common and efficient method utilizes 3-chloro-4-fluoronitrobenzene as the starting material. The greater lability of the fluorine atom compared to a chlorine atom at the same position makes it an excellent leaving group in this type of reaction.

Figure 2: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 3-Chloro-4-fluoronitrobenzene

This protocol is adapted from established synthetic procedures.[3]

Materials:

-

3-Chloro-4-fluoronitrobenzene

-

Benzyl alcohol

-

Potassium hydroxide (85% flakes)

-

Acetonitrile

Procedure:

-

Dissolve benzyl alcohol (1.10 equivalents) in acetonitrile.

-

To this solution, add potassium hydroxide flakes (1.50 equivalents).

-

Warm the resulting suspension to 25 °C.

-

Prepare a solution of 3-chloro-4-fluoronitrobenzene (1.00 equivalent) in acetonitrile.

-

Slowly add the 3-chloro-4-fluoronitrobenzene solution to the benzyl alcohol and potassium hydroxide mixture.

-

Maintain the reaction temperature at 45 °C and stir for approximately 14 hours.

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is then purified, typically by recrystallization, to yield this compound.

Causality of Experimental Choices:

-

Solvent: Acetonitrile is chosen as it is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction without participating in it.

-

Base: Potassium hydroxide is a strong base used to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide anion, which readily attacks the electron-deficient aromatic ring.

-

Temperature: The reaction is carried out at a moderately elevated temperature (45 °C) to increase the reaction rate without promoting significant side reactions or decomposition of the starting materials or product.

Reactivity and Chemical Profile

The reactivity of this compound is governed by its three functional groups:

-

Nitro Group: The nitro group is readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl). This transformation is a critical step in the synthesis of many pharmaceutical intermediates, as the resulting aniline derivative can undergo a wide range of further reactions.

-

Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, although this is generally less facile than the displacement of a nitro group. Its reactivity can be enhanced by the presence of the electron-withdrawing nitro group.

-

Benzyloxy Group: The benzyl ether can be cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C) to yield the corresponding phenol. This deprotection strategy is often employed in the final stages of a synthetic sequence.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of several important pharmaceutical compounds, most notably long-acting beta2-adrenergic agonists used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).

Intermediate in the Synthesis of Formoterol

One of the most significant applications of this compound is in the synthesis of Formoterol, a long-acting beta2-agonist.[2][4][] The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to build the side chain and subsequent debenzylation. The (R,R)-enantiomer, known as Arformoterol, is also synthesized from intermediates derived from this starting material.[6]

Figure 3: Simplified pathway from this compound to Formoterol.

The use of 4-benzyloxy-3-nitrophenyl derivatives is a key strategy in the synthesis of Formoterol and its analogues.[2][4] The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is unmasked in the final steps of the synthesis.

Spectroscopic Characterization

While a comprehensive, publicly available set of assigned experimental spectra for this compound is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the nitro-substituted ring appearing as complex multiplets in the downfield region (approx. 7.0-8.5 ppm). - A singlet for the benzylic methylene (-CH₂-) protons (approx. 5.0-5.5 ppm). - Aromatic protons of the benzyl group appearing as a multiplet in the region of 7.2-7.5 ppm. |

| ¹³C NMR | - Aromatic carbons of the nitro-substituted ring with distinct chemical shifts influenced by the substituents (approx. 110-160 ppm). - The benzylic carbon signal around 70 ppm. - Aromatic carbons of the benzyl group in the typical range of 127-137 ppm. |

| FT-IR (cm⁻¹) | - Asymmetric and symmetric stretching vibrations of the nitro group (NO₂) around 1530 and 1350 cm⁻¹. - C-O-C stretching vibrations of the ether linkage around 1250 and 1050 cm⁻¹. - C-Cl stretching vibration in the fingerprint region (approx. 600-800 cm⁻¹). - Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 263, along with an M+2 peak at m/z 265 with approximately one-third the intensity, characteristic of a monochlorinated compound. - Fragmentation patterns may include the loss of the benzyl group (m/z 91), the nitro group, and other characteristic fragments. |

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data for related chloronitrobenzenes indicate potential hazards.

General Precautions:

-

Avoid inhalation of dust and contact with skin and eyes.[7]

-

In case of contact, wash the affected area thoroughly with soap and water.[7]

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

-

Dispose of the chemical in accordance with local, state, and federal regulations.[7]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with notable applications in the pharmaceutical industry, particularly in the synthesis of long-acting beta2-adrenergic agonists. Its synthesis is well-established, and its reactivity is dictated by the interplay of its three functional groups. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe use in research and development. Further studies to obtain and publish detailed crystallographic and spectroscopic data would be beneficial to the scientific community.

References

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet for p-Chloronitrobenzene. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Procure, P., et al. (2010). Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4523-4537. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile. [Link]

-

ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

-

PubMed. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

-

Bulletin of the Korean Chemical Society. (2006). Complete Assignments of the 1H and 13C NMR Data of Flavone Derivatives. [Link]

-

PubMed Central (PMC). (2009). X-Ray Crystallography of Chemical Compounds. [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

-

YouTube. (2018). mass spectrometry examples 2. [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. [Link]

- Google Patents. (n.d.). US8283362B2 - Beta-2-adrenoreceptor agonists.

-

ResearchGate. (n.d.). FT-IR spectra of 4-benzyloxy toluene. chemical shift values at δ at.... [Link]

-

ScienceDirect. (2015). Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. [Link]

-

PubMed Central (PMC). (2010). 1-Benzyloxy-4-chlorobenzene. [Link]

-

Index Copernicus. (2022). FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. [Link]

-

ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]

-

Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. [Link]

-

bioRxiv. (2024). Beta2-Adrenergic Agonists in Treatment for Parkinsonism, with Implications for Neurodegenerative and Neoplastic Disorders. [Link]

-

PubMed. (1994). In vitro effect of beta 2-agonists on bacterial killing and superoxide anion (O2-) release from alveolar macrophages of patients with chronic bronchitis. [Link]

Sources

- 1. This compound | C13H10ClNO3 | CID 308509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5434304A - Process for preparing formoterol and related compounds - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. CN101921208B - Preparation method of formoterol intermediate - Google Patents [patents.google.com]

- 6. EP2348013A1 - Process for preparation of intermediates of arformoterol - Google Patents [patents.google.com]

- 7. oxfordlabchem.com [oxfordlabchem.com]

Synthesis of 4-Benzyloxy-3-chloronitrobenzene from chloronitrobenzene

An In-depth Technical Guide to the Synthesis of 4-Benzyloxy-3-chloronitrobenzene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in the development of various pharmaceutical and fine chemical products. The primary synthetic route detailed herein involves the nucleophilic aromatic substitution (SNAr) reaction between 3,4-dichloronitrobenzene and benzyl alcohol. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and discusses critical process parameters, safety considerations, and methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug development.

Introduction: Strategic Importance of this compound

This compound is a valuable substituted aromatic compound, primarily utilized as a precursor in multi-step organic syntheses. Its structure, featuring a nitro group, a chlorine atom, and a benzyloxy ether, provides multiple points for further functionalization. A significant application is its role as a key starting material in the production of 4-benzyloxy-3-chloroaniline, an important building block in medicinal chemistry[1]. The synthesis of this target molecule is achieved via a robust and scalable chemical transformation that is a cornerstone of industrial and laboratory-scale organic chemistry.

The most efficient and widely adopted method for preparing this compound is through a Williamson ether synthesis variant, specifically a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of 3,4-dichloronitrobenzene with benzyl alcohol in the presence of a base[2]. The electron-withdrawing nitro group on the aromatic ring is critical, as it activates the ring for nucleophilic attack, facilitating the displacement of one of the chlorine atoms.

The Reaction Mechanism: A Tale of Two Chlorines

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is distinct from the SN2 mechanism typical of the classical Williamson ether synthesis which involves alkyl halides[3][4].

-

Formation of the Nucleophile: The reaction is initiated by the deprotonation of benzyl alcohol by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the potent benzyl alkoxide (or benzyloxide) nucleophile.

-

Nucleophilic Attack: The highly nucleophilic benzyl alkoxide attacks the carbon atom at the C4 position of the 3,4-dichloronitrobenzene ring. This position is para to the strongly electron-withdrawing nitro group (-NO₂).

-

Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy for the reaction. The nitro group's ability to stabilize this intermediate is why it is considered a powerful activating group for SNAr reactions.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion from the C4 position. The chlorine at the C3 position (meta to the nitro group) is significantly less reactive, as nucleophilic attack at this position would not allow for the same degree of resonance stabilization involving the nitro group. This regioselectivity is a key feature of the reaction.

This selective displacement of the para-chloro substituent is a classic example of how electronic effects govern reactivity in aromatic systems.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Equipment

-

Reagents:

-

3,4-Dichloronitrobenzene (Starting Material)

-

Benzyl Alcohol (Nucleophile Precursor)

-

Potassium Carbonate (K₂CO₃), anhydrous (Base)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (Solvent)

-

Ethyl Acetate (Extraction Solvent)

-

Hexane (for recrystallization/chromatography)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (Drying agent)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

-

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dichloronitrobenzene (1.0 eq), benzyl alcohol (1.1 eq), and potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to the flask. The volume should be sufficient to dissolve the reactants upon heating.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system like 4:1 hexane:ethyl acetate. The reaction is typically complete within 4-8 hours, indicated by the consumption of the 3,4-dichloronitrobenzene starting material.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing a significant volume of cold deionized water. This will precipitate the crude product.

-

Stir for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water to remove inorganic salts and residual DMF[5].

-

-

Purification:

-

Drying and Characterization: Dry the purified product under vacuum. The final product, this compound, should be a pale yellow or white solid. Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.

Data Presentation

The following table summarizes key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role | Key Properties |

| 3,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | Starting Material | Solid, key electrophile.[7] |

| Benzyl Alcohol | C₇H₈O | 108.14 | Reagent | Liquid, precursor to the nucleophile. |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base | Solid, used to deprotonate benzyl alcohol. |

| This compound | C₁₃H₁₀ClNO₃ | 263.67 | Product | White to yellow solid.[8][9] |

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis process.

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. 4-BENZYLOXY-3-CHLORO NITROBENZENE 97 synthesis - chemicalbook [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C13H10ClNO3 | CID 308509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. vibrantpharma.com [vibrantpharma.com]

Physical and chemical properties of 4-Benzyloxy-3-chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and reactive properties of 4-Benzyloxy-3-chloronitrobenzene, a key intermediate in organic synthesis. The information herein is curated to support researchers and professionals in leveraging this compound's potential in drug discovery and development.

Molecular and Physical Characteristics

This compound, with the CAS Number 50508-54-8, is a substituted nitroaromatic compound. Its molecular structure consists of a benzene ring substituted with a benzyloxy group, a chlorine atom, and a nitro group.[1]

Table 1: Core Identifiers and Computed Properties

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-1-(phenylmethoxy)-4-nitrobenzene | PubChem[1] |

| CAS Number | 50508-54-8 | PubChem[1] |

| Molecular Formula | C₁₃H₁₀ClNO₃ | PubChem[1] |

| Molecular Weight | 263.67 g/mol | PubChem[1] |

| XLogP3-AA | 3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in readily available literature. However, a logical and commonly employed method would be the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide.

Proposed Synthesis: Williamson Ether Synthesis

The synthesis would proceed by reacting 2-chloro-4-nitrophenol with benzyl bromide in the presence of a suitable base. The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces the bromide from benzyl bromide in an Sₙ2 reaction.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

-

Dissolution: Dissolve 2-chloro-4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.

-

Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2 equivalents), to the solution.

-

Alkylation: Add benzyl bromide (1.1 equivalents) to the reaction mixture.

-

Heating: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure this compound.

Chemical Reactivity

The reactivity of this compound is largely dictated by the presence of the nitro group and the chlorine atom on the aromatic ring.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This makes the chlorine atom susceptible to displacement by strong nucleophiles. The benzyloxy group, being ortho to the chlorine, may also influence the regioselectivity and rate of these reactions.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, forming 4-benzyloxy-3-chloroaniline. This transformation is a crucial step in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. Common reducing agents for this purpose include tin(II) chloride in an acidic medium or catalytic hydrogenation. However, care must be taken during catalytic hydrogenation to avoid debenzylation or dechlorination.[4]

Experimental Protocol: Reduction to 4-Benzyloxy-3-chloroaniline

A reported safe and convenient method avoids catalytic hydrogenation.[4]

-

Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add a solution of stannous chloride (SnCl₂) dihydrate (3-4 equivalents) in concentrated hydrochloric acid.

-

Heating: Heat the reaction mixture at reflux for 1-2 hours, monitoring the reaction by TLC.

-

Precipitation: Upon completion, cool the reaction mixture and add water to precipitate the aniline hydrochloride salt.

-

Isolation: Collect the solid by filtration and wash with water.

-

Neutralization: To obtain the free aniline, the hydrochloride salt can be neutralized with a base like sodium bicarbonate.

-

Extraction and Purification: The free aniline can then be extracted with an organic solvent and purified by column chromatography or recrystallization.

Spectroscopic Analysis

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aromatic protons on the benzyloxy ring (~7.3-7.5 ppm).- Methylene protons of the benzyl group (singlet, ~5.2 ppm).- Aromatic protons on the substituted ring, showing characteristic splitting patterns due to the chloro, benzyloxy, and nitro substituents. |

| ¹³C NMR | - Signals for the aromatic carbons of both rings.- A signal for the methylene carbon of the benzyl group (~70 ppm).- Quaternary carbons attached to the substituents will have distinct chemical shifts. |

| FTIR | - Aromatic C-H stretching (~3030-3100 cm⁻¹).- Asymmetric and symmetric NO₂ stretching (~1520 and 1340 cm⁻¹).- C-O-C ether stretching (~1250 cm⁻¹).- C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spec | - A molecular ion peak (M⁺) at m/z 263 and an M+2 peak with approximately one-third the intensity due to the ³⁷Cl isotope.- Fragmentation may involve the loss of the benzyl group or cleavage of the ether bond. |

Safety and Handling

-

Toxicity: Nitroaromatic compounds are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[5]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2]

Applications in Drug Development and Research

This compound serves as a valuable building block in organic synthesis. Its key reactive sites—the reducible nitro group and the displaceable chlorine atom—allow for diverse functionalization. The corresponding aniline, 4-benzyloxy-3-chloroaniline, is a precursor for the synthesis of various heterocyclic compounds and other complex molecular scaffolds of interest in medicinal chemistry. The benzyloxy group can also serve as a protecting group for the phenol, which can be deprotected at a later stage of a synthetic sequence.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Understanding its physical and chemical properties, as well as its reactivity, is crucial for its effective utilization. This guide provides a foundational understanding to aid researchers in their synthetic endeavors with this compound.

References

-

National Center for Biotechnology Information. (n.d.). 4-Chloronitrobenzene. In PubChem Compound Summary for CID 7474. Retrieved from [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR)

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Summary for CID 308509. Retrieved from [Link]

- Y, Li. et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC.

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet: 4-Benzyloxy-3-nitrobenzoic Acid. Retrieved from [Link]

- Mitra, D., & Tare, V. (2022). Major mechanisms of toxicity of nitroaromatic compounds.

-

Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Abiotic Reduction of 4-Chloronitrobenzene to 4-Chloroaniline in a Dissimilatory Iron-Reducing Enrichment Culture. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound | C13H10ClNO3 | CID 308509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 4-Benzyloxy-3-chloronitrobenzene

This guide provides a comprehensive technical overview of the solubility and stability of 4-benzyloxy-3-chloronitrobenzene, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with field-proven methodologies to offer a practical and scientifically rigorous resource.

Introduction to this compound

This compound (CAS No. 50508-54-8) is a substituted nitroaromatic compound with the molecular formula C₁₃H₁₀ClNO₃.[1] Its structure, featuring a benzyloxy group, a chloro substituent, and a nitro group on a benzene ring, imparts a unique combination of chemical properties that are critical to its role in organic synthesis. A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust formulations, and ensuring the quality and safety of downstream products.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 263.67 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | 115-119 °C |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The presence of both lipophilic (benzyloxy group, chlorinated benzene ring) and polar (nitro group) moieties in this compound suggests a nuanced solubility profile.

Anticipated Solubility Characteristics:

-

Aqueous Solubility: Expected to be very low. For comparison, the aqueous solubility of 4-chloronitrobenzene is approximately 243 mg/L at 20°C.[2][7] The larger, lipophilic benzyloxy group in this compound would likely decrease aqueous solubility further.

-

Organic Solvent Solubility: Expected to be soluble in a range of common organic solvents. Chloronitrobenzenes are reported to be soluble in acetone, ethanol, diethyl ether, and benzene.[2][3][4][5][6] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in alcohols such as methanol and ethanol is likely to be moderate to good.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section outlines robust protocols for both kinetic and thermodynamic solubility assessment.

2.1.1. Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often employed in early drug discovery to rapidly assess the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution in an aqueous buffer.[8][9][10][11][12][13]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Dilution: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This will create a range of final compound concentrations with a low percentage of DMSO (typically ≤1%).

-

Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours).

-

Precipitation Detection: Analyze the wells for precipitation using a nephelometer (light scattering) or by visual inspection.

-

Quantification (Optional): For a more quantitative assessment, filter the solutions to remove any precipitate and analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

2.1.2. Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution and is a critical parameter for formulation development. The shake-flask method is the gold standard for its determination.[8][14][15][16]

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, buffered solutions at various pH values, and relevant organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

-

Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable membrane filter (e.g., 0.22 µm PTFE) is recommended.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques such as X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.

Stability Profile

Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and establishing appropriate storage and handling conditions.[17][18][19][20][21] The stability of this molecule will be influenced by its functional groups: the nitroaromatic system, the ether linkage of the benzyloxy group, and the chloro substituent.

Potential Degradation Pathways:

-

Hydrolysis: The ether linkage of the benzyloxy group may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially yielding 4-chloro-3-nitrophenol and benzyl alcohol.

-

Photodegradation: Nitroaromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light.

-

Thermal Degradation: At elevated temperatures, decomposition of the nitro group and cleavage of the benzyloxy group are possible.[22][23][24][25][26]

-

Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the benzylic position.

Forced Degradation Studies

Forced degradation (stress testing) studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods.[27][28][29][30][31]

Experimental Protocol: Forced Degradation Studies

A systematic approach should be employed to evaluate the stability of this compound under various stress conditions. A validated stability-indicating HPLC method is required to separate the parent compound from any degradation products.

-

Acid Hydrolysis:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) and add an equal volume of 0.1 M HCl.

-

Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

-

Analyze samples at regular intervals.

-

-

Base Hydrolysis:

-

Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

-

Analyze samples at regular intervals.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

-

Incubate at room temperature for a defined period.

-

Analyze samples at regular intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

Also, heat a solution of the compound in a suitable solvent.

-

Analyze samples at regular intervals.

-

-

Photostability:

-

Expose a solution of the compound and the solid compound to a light source according to ICH Q1B guidelines.[17] This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the exposed and control samples.

-

Diagram: Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Summary and Recommendations

This technical guide has provided a comprehensive overview of the anticipated solubility and stability of this compound, along with detailed protocols for their experimental determination.

Key Takeaways:

-

Solubility: The compound is expected to have low aqueous solubility and good solubility in common organic solvents. The shake-flask method is recommended for definitive thermodynamic solubility determination.

-

Stability: The molecule possesses functional groups that may be susceptible to hydrolysis, photodegradation, and thermal and oxidative stress. Forced degradation studies are essential to elucidate potential degradation pathways and to develop a stability-indicating analytical method.

For researchers and drug development professionals, a thorough experimental investigation of these properties is strongly recommended to ensure the successful application of this compound in their synthetic and formulation endeavors.

References

- IARC. (1996). Chloronitrobenzenes. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Wikipedia. (n.d.). 4-Nitrochlorobenzene.

- Arora, P. K., & Jain, R. K. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology, 93(5), 1865–1876.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. 3 Biotech, 4(2), 113–119.

- Defence Technical Information Center. (1993).

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene.

- PubChem. (n.d.). 1-Chloro-4-nitrobenzene.

- Wu, X. Y., & Lü, X. Y. (2013). Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water. Journal of Fuel Chemistry and Technology, 41(10), 1239-1244.

- PubChem. (n.d.). This compound.

- Arora, P. K., & Bae, H. (2014). Microbial degradation of chlorinated nitroaromatic compounds.

- Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. 3 Biotech, 4(2), 113–119.

- ICH. (2023). Q1 Guideline on stability testing of drug substances and drug products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Wikipedia. (n.d.). Nitrobenzene.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds.

- Journal of the Chemical Society, Perkin Transactions 2. (1983). Kinetic study of hydrolysis of benzoates. Part XXII.

- Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. 3 Biotech, 4(2), 113–119.

- The Journal of Physical Chemistry. (1951).

- ResearchGate. (n.d.). Degradation and transformation mechanism of chlorinated nitroaromatic compounds within UV/NO2-/NO3- system.

- Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrobenzene.

- Asian Journal of Chemistry. (2013).

- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.

- Wu, X. Y., & Lü, X. Y. (2013). Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water. Journal of Fuel Chemistry and Technology, 41(10), 1239-1244.

- Juárez, J. F., Villaverde, J. J., & Morillo, E. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. In Current Research, Technology and Education Topics in Applied Microbiology and Microbial Biotechnology (pp. 1236-1247).

- PubChem. (n.d.). 1-Chloro-2-nitrobenzene.

- U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products.

- Wikipedia. (n.d.). TNT.

- The Journal of Physical Chemistry. (1992). Solubility of C60 in a Variety of Solvents.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives.

- Wikipedia. (n.d.). 3-Nitrochlorobenzene.

- ResearchGate. (n.d.). Biodegradation of Chlorinated Compounds—A Review.

- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Quora. (n.d.). Why does nitrobenzene make a more suitable solvent than benzene?

- Pourmortazavi, S. M., Hosseini, S. G., Rahimi-Nasrabadi, M., Hajimirsadeghi, S. S., & Momenian, H. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.

- The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube.

- Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLoS ONE, 7(6), e38671.

- de Oliveira, A. C., de Matos, J. S. R., & de Albuquerque, E. C. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 37-45.

- AMSbiopharma. (2023, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- IARC. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65).

- Vibrant Pharma Inc. (n.d.). 2-chloro-4-nitrobenzene; this compound.

- ResearchGate. (n.d.). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone.

Sources

- 1. This compound | C13H10ClNO3 | CID 308509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 3. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]